molecular formula C13H11Cl2N3O3S B215053 N-acetyl-2-(3,4-dichloroanilino)-3-pyridinesulfonamide CAS No. 55841-79-7

N-acetyl-2-(3,4-dichloroanilino)-3-pyridinesulfonamide

Cat. No. B215053
CAS RN: 55841-79-7
M. Wt: 360.2 g/mol
InChI Key: LCWNSNYUXWHABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-2-(3,4-dichloroanilino)-3-pyridinesulfonamide, commonly known as DAPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPS is a sulfonamide derivative that exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

DAPS exerts its anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. DAPS inhibits the phosphorylation and degradation of the inhibitor of kappa B (IκB), which prevents the translocation of NF-κB to the nucleus and subsequent activation of pro-inflammatory cytokines.
DAPS induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a crucial role in programmed cell death. DAPS also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
DAPS has been shown to exhibit low toxicity and high solubility in aqueous solutions. It has a molecular weight of 416.78 g/mol and a melting point of 246-248°C. DAPS is a weak acid with a pKa of 5.9 and a logP of 3.0.

Advantages and Limitations for Lab Experiments

DAPS has several advantages for lab experiments. It exhibits low toxicity and high solubility in aqueous solutions, making it suitable for in vitro and in vivo studies. DAPS is also stable under physiological conditions, which allows for long-term storage and transportation. However, DAPS has some limitations for lab experiments. It is relatively expensive compared to other sulfonamide derivatives, which may limit its use in large-scale studies. DAPS also requires careful handling due to its potential carcinogenic and mutagenic properties.

Future Directions

There are several future directions for DAPS research. One potential area of research is the development of DAPS derivatives with improved anti-inflammatory, anti-cancer, and antibacterial properties. Another area of research is the investigation of the potential use of DAPS in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of DAPS and its potential side effects.

Synthesis Methods

DAPS can be synthesized through a multi-step process starting with 3,4-dichloroaniline and 2-pyridinesulfonamide. The first step involves the acetylation of 3,4-dichloroaniline to form N-acetyl-3,4-dichloroaniline. The second step involves the reaction of N-acetyl-3,4-dichloroaniline with 2-pyridinesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form DAPS.

Scientific Research Applications

DAPS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DAPS has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, DAPS has shown promising results as an antibacterial agent against both Gram-positive and Gram-negative bacteria.

properties

CAS RN

55841-79-7

Product Name

N-acetyl-2-(3,4-dichloroanilino)-3-pyridinesulfonamide

Molecular Formula

C13H11Cl2N3O3S

Molecular Weight

360.2 g/mol

IUPAC Name

N-[2-(3,4-dichloroanilino)pyridin-3-yl]sulfonylacetamide

InChI

InChI=1S/C13H11Cl2N3O3S/c1-8(19)18-22(20,21)12-3-2-6-16-13(12)17-9-4-5-10(14)11(15)7-9/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

LCWNSNYUXWHABC-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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